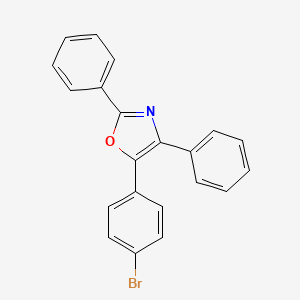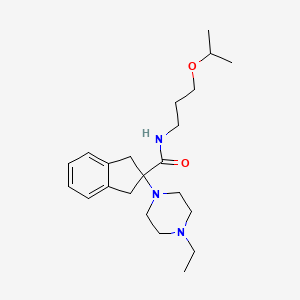
2-chloro-6-fluoro-N-4-pyridinylbenzamide
Overview
Description
2-chloro-6-fluoro-N-4-pyridinylbenzamide, also known as CFN-99554, is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
2-chloro-6-fluoro-N-4-pyridinylbenzamide is believed to exert its effects through its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting PARP, 2-chloro-6-fluoro-N-4-pyridinylbenzamide may be able to induce DNA damage and apoptosis in cancer cells. It may also be useful in studying the role of PARP in various biological processes.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-4-pyridinylbenzamide has been shown to exert various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of PARP, which is involved in DNA repair. In vivo studies have shown that 2-chloro-6-fluoro-N-4-pyridinylbenzamide can inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-6-fluoro-N-4-pyridinylbenzamide is its potential use as a tool for studying the role of PARP in various biological processes. By inhibiting PARP, 2-chloro-6-fluoro-N-4-pyridinylbenzamide may be able to induce DNA damage and apoptosis in cells, allowing researchers to study the effects of PARP inhibition. However, one limitation of 2-chloro-6-fluoro-N-4-pyridinylbenzamide is its potential toxicity. Studies have shown that it can be toxic to certain types of cells, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-chloro-6-fluoro-N-4-pyridinylbenzamide. One area of research could focus on its potential use as a therapeutic agent for the treatment of cancer. Studies could investigate its efficacy in animal models and in clinical trials. Another area of research could focus on its potential as a tool for studying the role of PARP in various biological processes. Studies could investigate its effects on DNA repair and apoptosis in different cell types. Additionally, future research could investigate the potential toxicity of 2-chloro-6-fluoro-N-4-pyridinylbenzamide and ways to mitigate its toxicity in experimental settings.
Scientific Research Applications
2-chloro-6-fluoro-N-4-pyridinylbenzamide has been studied for its potential use in various scientific research applications. One area of research has focused on its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2-chloro-6-fluoro-N-4-pyridinylbenzamide has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on 2-chloro-6-fluoro-N-4-pyridinylbenzamide's potential as a tool for studying the role of certain enzymes in the human body. Specifically, 2-chloro-6-fluoro-N-4-pyridinylbenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-chloro-6-fluoro-N-4-pyridinylbenzamide may be useful in studying the role of PARP in various biological processes.
properties
IUPAC Name |
2-chloro-6-fluoro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWGGLCMZZXEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(pyridin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4881860.png)
![3-phenyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881864.png)



![N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B4881881.png)
![5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B4881897.png)
![6-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4881903.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4881913.png)
![4-fluoro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4881926.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4881942.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4881949.png)